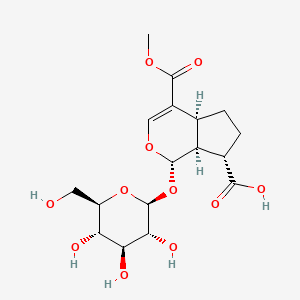
11-Methylforsythide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 11-Methylforsythide involves the biosynthesis processes in Forsythia plants. Enzymes that catalyze the insertion of the ether bond play a crucial role in its biosynthesis .
Analyse Chemischer Reaktionen
11-Methylforsythide, like other iridoids, undergoes various chemical reactions. These include:
Oxidation: This reaction can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Wissenschaftliche Forschungsanwendungen
11-Methylforsythide has several applications in scientific research:
Chemistry: It is used as a reference compound in metabolomic studies to understand the biosynthesis of iridoids.
Biology: The compound’s biological activities are studied for potential therapeutic applications.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of 11-Methylforsythide involves its interaction with various molecular targets and pathways. Enzymes that catalyze the insertion of the ether bond facilitate its biosynthesis, indicating a complex interaction with plant metabolic pathways . The exact molecular targets in humans or other organisms are still under investigation.
Vergleich Mit ähnlichen Verbindungen
11-Methylforsythide is similar to other iridoids such as forsythoside B and phillygenin, which are also found in Forsythia suspensa . These compounds share similar biosynthesis pathways and biological activities. this compound is unique due to its specific chemical structure and the presence of a methyl group at the 11th position, which may influence its biological activity and therapeutic potential .
Eigenschaften
Molekularformel |
C17H24O11 |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
(1S,4aS,7S,7aS)-4-methoxycarbonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-7-carboxylic acid |
InChI |
InChI=1S/C17H24O11/c1-25-15(24)8-5-26-16(10-6(8)2-3-7(10)14(22)23)28-17-13(21)12(20)11(19)9(4-18)27-17/h5-7,9-13,16-21H,2-4H2,1H3,(H,22,23)/t6-,7+,9-,10+,11-,12+,13-,16+,17+/m1/s1 |
InChI-Schlüssel |
RLCWEUBIDIWNEA-JACXBSBZSA-N |
Isomerische SMILES |
COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Kanonische SMILES |
COC(=O)C1=COC(C2C1CCC2C(=O)O)OC3C(C(C(C(O3)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


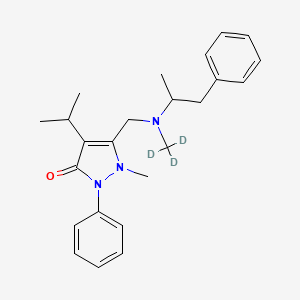
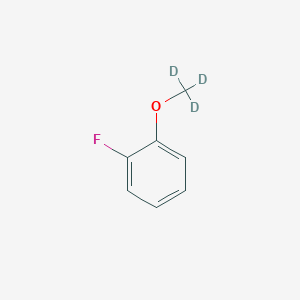
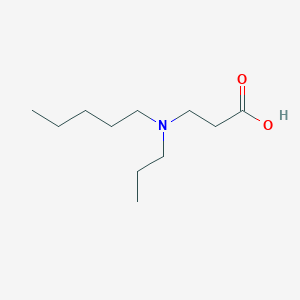
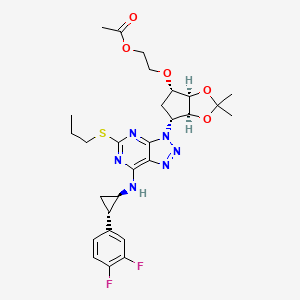
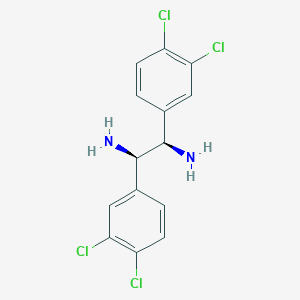
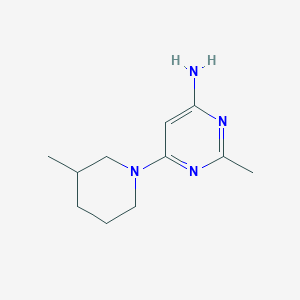
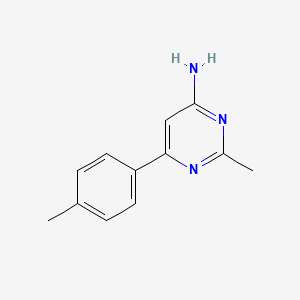
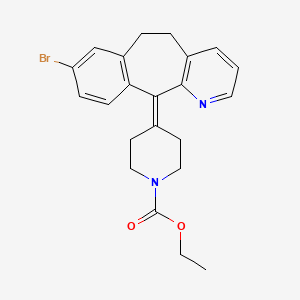

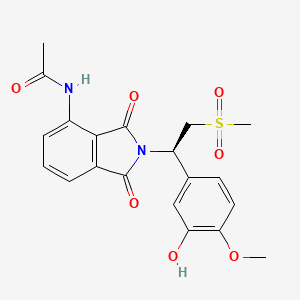

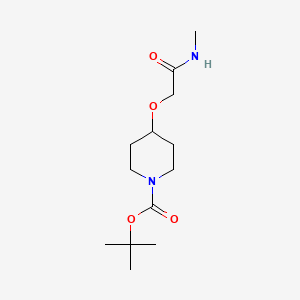
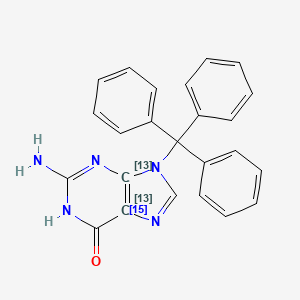
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
